4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyano group and a benzo[d]thiazolyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been found to interact with lipophilic amino acids such as leu4607, ile406, ala410 .
Mode of Action
Compounds with similar structures have been found to exhibit inhibitory activity against cox-1 . This suggests that 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide may interact with its targets to inhibit their function, leading to changes in cellular processes.
Biochemical Pathways
Compounds with a similar benzothiazole core have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Similar compounds have shown weak inhibitory activity against cox-1 , suggesting that they may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit antitumor and cytotoxic activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with cyano-substituted benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide.
Reduction: Formation of 4-amino-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Medicine: Investigated for its anticancer properties, particularly in the inhibition of tumor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide: A closely related compound with slight variations in the substituents.
Uniqueness
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyano group and the methoxy group on the benzothiazole ring enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-10-3-8-13(22-2)14-15(10)23-17(19-14)20-16(21)12-6-4-11(9-18)5-7-12/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKHUYAWAIGUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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